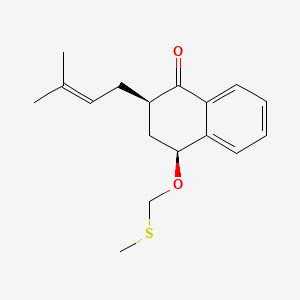
Catalponol methylthiomethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Catalponol methylthiomethyl ether is a natural product derived from specific plantsThe compound’s IUPAC name is (2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one, and it has a molecular formula of C17H22O2S .
准备方法
Synthetic Routes and Reaction Conditions
Catalponol methylthiomethyl ether can be synthesized through the methylthiomethylation of carboxylic acids or phenols. One common method involves using dimethyl sulfoxide (DMSO) as both the solvent and the methylthiomethyl source. The reaction proceeds smoothly under traditional heating conditions, leading to the formation of the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of DMSO and carboxylic acids or phenols remains the primary approach, with optimizations for scalability and efficiency .
化学反应分析
Types of Reactions
Catalponol methylthiomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and methylthiomethyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Catalponol methylthiomethyl ether has a wide range of applications in scientific research:
作用机制
The mechanism of action of catalponol methylthiomethyl ether involves its interaction with specific molecular targets and pathways. The compound’s methylthiomethyl group can serve as an activating group for various biochemical reactions, including amidation and esterification. The formation of DMSO enolate plays a crucial role in its reactivity and effectiveness .
相似化合物的比较
Similar Compounds
- 2-Cyanoethyl methylthiomethyl ether
- Methylthiomethyl butyrate
- Methylthiomethyl hexanoate
- (Methylthiomethyl)triphenylphosphonium chloride
- Methylthiomethyl phenyl sulfone
- Acetic acid methylthiomethyl ester
- Methylthiomethyl p-tolyl sulfone
Uniqueness
Catalponol methylthiomethyl ether stands out due to its natural origin and specific structural features.
属性
分子式 |
C17H22O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
(2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H22O2S/c1-12(2)8-9-13-10-16(19-11-20-3)14-6-4-5-7-15(14)17(13)18/h4-8,13,16H,9-11H2,1-3H3/t13-,16+/m1/s1 |
InChI 键 |
DSZNGOTWXBHXNT-CJNGLKHVSA-N |
手性 SMILES |
CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)OCSC)C |
规范 SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)OCSC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


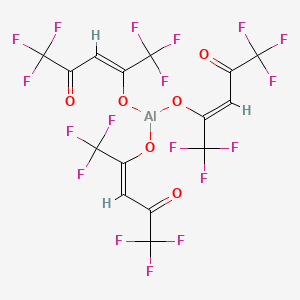
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)

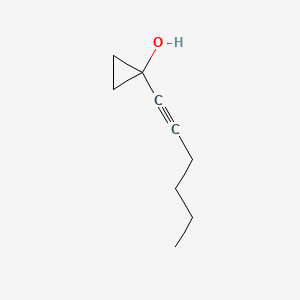
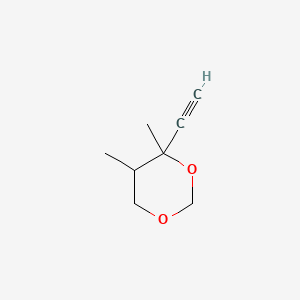
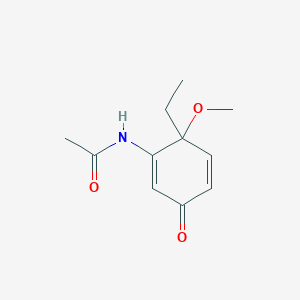
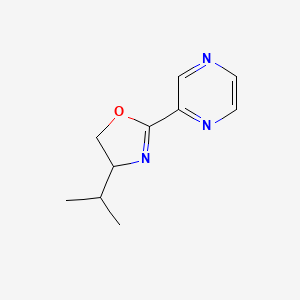
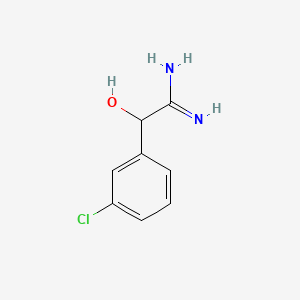
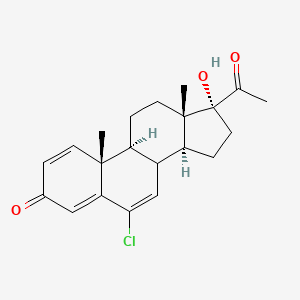
![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)

![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

